molecular formula C21H28N2O3S B2357149 1-(4-Butoxy-3-methylbenzenesulfonyl)-4-phenylpiperazine CAS No. 914244-34-1

1-(4-Butoxy-3-methylbenzenesulfonyl)-4-phenylpiperazine

Cat. No.: B2357149
CAS No.: 914244-34-1
M. Wt: 388.53
InChI Key: MWCXMSONURQKIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Butoxy-3-methylbenzenesulfonyl)-4-phenylpiperazine is a chemical compound with the molecular formula C22H30N2O4S. It is a member of the piperazine family, which is known for its diverse applications in pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Butoxy-3-methylbenzenesulfonyl)-4-phenylpiperazine typically involves the reaction of 4-butoxy-3-methylbenzenesulfonyl chloride with 4-phenylpiperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Butoxy-3-methylbenzenesulfonyl)-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: The major products are often sulfoxides or sulfones.

    Reduction: The major products are typically the corresponding amines.

    Substitution: The major products depend on the nucleophile used but can include various substituted piperazines.

Scientific Research Applications

1-(4-Butoxy-3-methylbenzenesulfonyl)-4-phenylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Butoxy-3-methylbenzenesulfonyl)-4-phenylpiperazine involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to the modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Butoxy-3-methylbenzenesulfonyl)-4-methylpiperazine
  • 1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(4-methoxyphenyl)piperazine

Uniqueness

1-(4-Butoxy-3-methylbenzenesulfonyl)-4-phenylpiperazine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-butoxy-3-methylphenyl)sulfonyl-4-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-3-4-16-26-21-11-10-20(17-18(21)2)27(24,25)23-14-12-22(13-15-23)19-8-6-5-7-9-19/h5-11,17H,3-4,12-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCXMSONURQKIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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